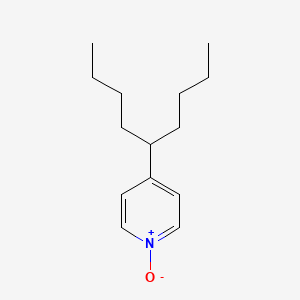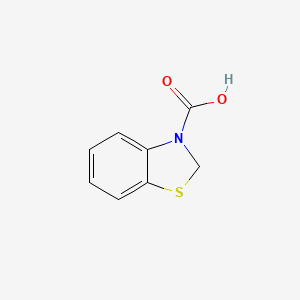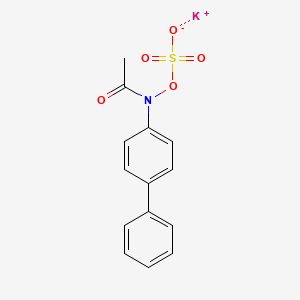
Acetamide, N-(1,1'-biphenyl)-4-yl-N-(sulfooxy)-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt is a chemical compound that features a biphenyl structure with an acetamide group and a sulfooxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt typically involves the reaction of N-(1,1’-Biphenyl)-4-ylacetamide with a sulfonating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to form the monopotassium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acid derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various biphenyl derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy group can act as a reactive site for covalent modification of proteins, potentially altering their function. The biphenyl structure allows for hydrophobic interactions with lipid membranes, influencing cellular processes. The acetamide group can participate in hydrogen bonding, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1’-Biphenyl)-4-ylacetamide: Lacks the sulfooxy group, resulting in different chemical reactivity and biological activity.
N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide: Similar structure but without the monopotassium salt form, affecting its solubility and stability.
Uniqueness
N-(1,1’-Biphenyl)-4-yl-N-(sulfooxy)acetamide monopotassium salt is unique due to the presence of both the sulfooxy group and the monopotassium salt form This combination enhances its solubility in aqueous solutions and provides distinct chemical reactivity compared to other biphenyl derivatives
Propriétés
Numéro CAS |
71799-99-0 |
|---|---|
Formule moléculaire |
C14H12KNO5S |
Poids moléculaire |
345.41 g/mol |
Nom IUPAC |
potassium;(N-acetyl-4-phenylanilino) sulfate |
InChI |
InChI=1S/C14H13NO5S.K/c1-11(16)15(20-21(17,18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-10H,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
DBDILRBCBVJNFC-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


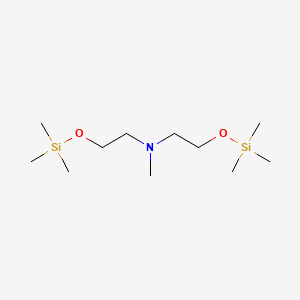
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
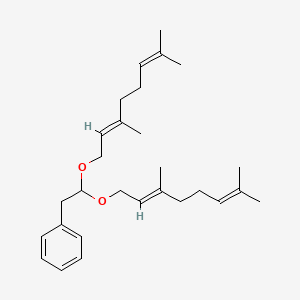
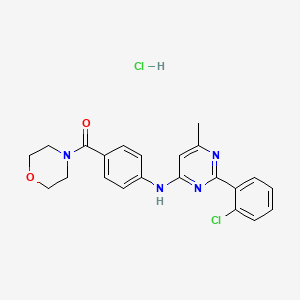



![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
